REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([F:13])=[C:6](N)[C:7]([O:10][CH3:11])=[CH:8][CH:9]=1)(=[O:3])[CH3:2].[CH3:14][C:15](C1C=CC(OC)=CC=1F)=[O:16].C(O)CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:13][C:5]1[CH:6]=[C:7]([O:10][CH3:11])[CH:8]=[CH:9][C:4]=1[C:1]1([CH3:2])[O:16][CH2:15][CH2:14][O:3]1
|
Name
|
3-acetyl-2-fluoro-6-methoxyphenyl-amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=C(C(=CC1)OC)N)F
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)OC)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
was refluxed 10 hours
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC)C1(OCCO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |